molecular formula C11H14N2O5S B014686 Tosyl-D-asparagine CAS No. 92142-18-2

Tosyl-D-asparagine

Cat. No.: B014686
CAS No.: 92142-18-2
M. Wt: 286.31 g/mol
InChI Key: VZCCSZRICJFBSI-SECBINFHSA-N
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Description

Tosyl-D-asparagine, also known as N2-(p-tolylsulfonyl)-D-asparagine, is a derivative of the amino acid D-asparagine. It is characterized by the presence of a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the asparagine molecule. This compound is primarily used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tosyl-D-asparagine typically involves the protection of the amino group of D-asparagine with a tosyl group. One common method includes the reaction of D-asparagine with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would involve the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Scientific Research Applications

Tosyl-D-asparagine is widely used in scientific research due to its role as a protected amino acid derivative. Some of its applications include:

Mechanism of Action

The mechanism of action of Tosyl-D-asparagine primarily involves its role as a protected amino acid. The tosyl group protects the amino group of D-asparagine, allowing for selective reactions at other functional groups. This protection is crucial in multi-step organic synthesis, where selective deprotection can be achieved under mild conditions .

Biological Activity

Tosyl-D-asparagine (Tos-D-Asn) is a derivative of the amino acid D-asparagine, modified with a tosyl group (p-toluenesulfonyl) that enhances its stability and reactivity in biochemical applications. This compound is notable for its role in probing protein interactions and its potential therapeutic applications, particularly in cancer treatment and enzyme studies.

The tosyl group in Tos-D-Asn serves several functions:

  • Stability : It protects the amino group, making the compound more resistant to hydrolysis.
  • Leaving Group : The tosyl moiety acts as an excellent leaving group in chemical reactions, facilitating peptide bond formation and other synthetic processes.
  • Probing Protein Interactions : The bulky nature of the tosyl group can influence binding affinities in protein-protein interactions (PPIs), allowing researchers to study these interactions more effectively.

Tos-D-Asn can be incorporated into peptides, which are then used as substrates for enzymes or as probes to study PPIs. This incorporation allows for the exploration of how modifications affect protein functionality and interaction dynamics.

Biological Activity

Tos-D-Asn, like its precursor D-asparagine, plays a significant role in various biological processes:

  • Protein Synthesis : As an amino acid, it is integral to the synthesis of proteins.
  • Cellular Metabolism : D-asparagine is involved in metabolic pathways, particularly in neurons where it may influence neurotransmitter release.

Table 1: Comparison of D-Asparagine and this compound

CompoundRole in BiologyUnique Features
D-AsparagineProtein synthesis, metabolismNaturally occurring amino acid
This compoundProbing PPIs, enzyme substratesEnhanced stability and reactivity due to tosyl group

Case Studies

  • Enzyme Activity Studies : Research has demonstrated that derivatives like Tos-D-Asn can modulate enzyme activity. For instance, studies involving L-asparaginase show that modifying substrate structure influences catalytic efficiency and specificity. By using Tos-D-Asn as a substrate, researchers can investigate these effects more thoroughly.
  • Cancer Therapy Applications : The use of L-asparaginase in treating acute lymphoblastic leukemia (ALL) underscores the relevance of asparagine derivatives. While L-asparaginase catalyzes the hydrolysis of asparagine to ammonia and aspartate, studies suggest that derivatives like Tos-D-Asn might offer improved targeting or reduced side effects due to their modified structure.
  • Protein Modification Techniques : Recent advancements in chemical protein modification highlight the utility of compounds like Tos-D-Asn. For example, selective conjugation techniques allow for targeted modifications of proteins using derivatives that include a tosyl group, enhancing the specificity and efficiency of these reactions.

Research Findings

Recent studies have explored various aspects of Tos-D-Asn's biological activity:

  • Protein-Protein Interactions : The incorporation of Tos-D-Asn into peptide sequences has been shown to alter binding affinities significantly compared to unmodified peptides. This alteration can be quantified using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Therapeutic Potential : Ongoing research into the therapeutic applications of Tos-D-Asn derivatives indicates promising results in modulating pathways involved in neurodegenerative diseases and cancer.

Properties

IUPAC Name

(2R)-4-amino-2-[(4-methylphenyl)sulfonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-7-2-4-8(5-3-7)19(17,18)13-9(11(15)16)6-10(12)14/h2-5,9,13H,6H2,1H3,(H2,12,14)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZCCSZRICJFBSI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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